1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate
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Overview
Description
1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate is a chemical compound with the molecular formula C11H11BrClNO2 It is a derivative of isoindole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate typically involves the reaction of 4-bromoisoindole with chloroacetic acid in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using advanced chemical engineering techniques to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient separation methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate is similar to other isoindole derivatives, such as 1-Chloroethyl isoindole-2-carboxylate and 1-Chloroethyl 4-methylisoindole-2-carboxylate. its unique structural features, such as the presence of bromine and chloroethyl groups, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
1-Chloroethyl isoindole-2-carboxylate
1-Chloroethyl 4-methylisoindole-2-carboxylate
1-Chloroethyl 4-fluoroisoindole-2-carboxylate
Properties
Molecular Formula |
C11H11BrClNO2 |
---|---|
Molecular Weight |
304.57 g/mol |
IUPAC Name |
1-chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C11H11BrClNO2/c1-7(13)16-11(15)14-5-8-3-2-4-10(12)9(8)6-14/h2-4,7H,5-6H2,1H3 |
InChI Key |
UKOJHVCIAXXQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)N1CC2=C(C1)C(=CC=C2)Br)Cl |
Origin of Product |
United States |
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